![molecular formula C16H13NO4S2 B13084663 Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate](/img/structure/B13084663.png)
Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate is a complex organic compound that features a benzo[d]thiazole ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzo[d]thiazole moiety imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate typically involves the reaction of benzo[d]thiazole derivatives with sulfonyl chlorides and methyl benzoate. One common method includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminobenzenethiol with a suitable aldehyde.
Sulfonylation: The benzo[d]thiazole derivative is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated intermediate.
Esterification: Finally, the sulfonylated intermediate is esterified with methyl benzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d]thiazole ring, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted benzo[d]thiazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting the biological pathways involved in disease progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d]thiazole: A simpler compound with similar biological activities.
Sulfonylated benzoates: Compounds with similar structural features and reactivity.
Thiazole derivatives: Compounds with a thiazole ring system and various substituents.
Uniqueness
Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)benzoate is unique due to the combination of the benzo[d]thiazole ring and the sulfonyl methyl benzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C16H13NO4S2 |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
methyl 2-(1,3-benzothiazol-2-ylsulfonylmethyl)benzoate |
InChI |
InChI=1S/C16H13NO4S2/c1-21-15(18)12-7-3-2-6-11(12)10-23(19,20)16-17-13-8-4-5-9-14(13)22-16/h2-9H,10H2,1H3 |
Clé InChI |
DGCZKOBBJGCRIA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1CS(=O)(=O)C2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


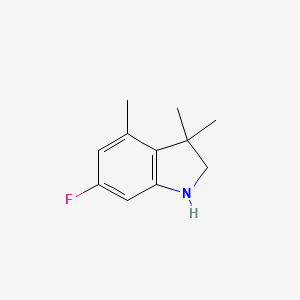
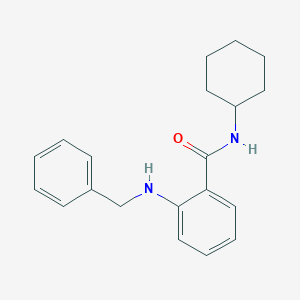

![(1R,5S,6S)-2,2-dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13084600.png)
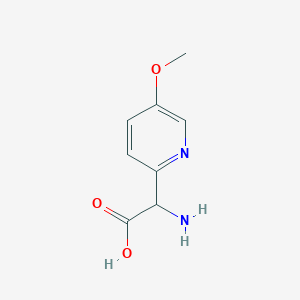
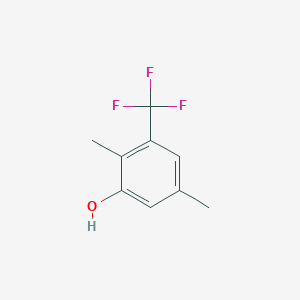
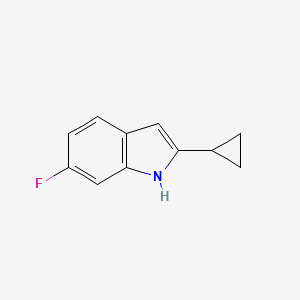




![1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13084678.png)


